molecular formula C8H15NO B8697619 2,2-Dimethylcyclohexanone oxime

2,2-Dimethylcyclohexanone oxime

Cat. No. B8697619
M. Wt: 141.21 g/mol
InChI Key: SJMQCPHPTFSSRN-UHFFFAOYSA-N
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Patent
US08329699B2

Procedure details

In a dry 50 mL 3-neck round-bottomed flask, 2,2-dimethylcyclohexanone oxime (0.235 g, 1.66 mmol) was dissolved in THF (10 mL). Lithium aluminum hydride (1.0 M solution in THF, 4.0 mL, 4.0 mmol) was added dropwise over 15 min at room temperature. The reaction mixture was stirred at 60° C. overnight then cooled to room temperature and carefully quenched with 10 mL of saturated aqueous Rochelle-salt solution. The biphasic mixture was stirred at room temperature overnight then extracted with 2×50 mL of CH2Cl2. The combined organic layers were dried over Na2SO4, filtered, and concentrated to provide 151 mg (71%) of 2,2-dimethylcyclohexylamine as a yellow oil which was used without further purification.
Quantity
0.235 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:10])[CH2:7][CH2:6][CH2:5][CH2:4][C:3]1=[N:8]O.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[CH3:1][C:2]1([CH3:10])[CH2:7][CH2:6][CH2:5][CH2:4][CH:3]1[NH2:8] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0.235 g
Type
reactant
Smiles
CC1(C(CCCC1)=NO)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 60° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
carefully quenched with 10 mL of saturated aqueous Rochelle-salt solution
STIRRING
Type
STIRRING
Details
The biphasic mixture was stirred at room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
then extracted with 2×50 mL of CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1(C(CCCC1)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 151 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.